REACTION_CXSMILES
|
[NH2:1][C:2]1[N:12]=[C:5]2[N:6]=[C:7]([CH3:11])[CH:8]=[C:9](O)[N:4]2[N:3]=1.P(Cl)(Cl)([Cl:15])=O>>[NH2:1][C:2]1[N:12]=[C:5]2[N:6]=[C:7]([CH3:11])[CH:8]=[C:9]([Cl:15])[N:4]2[N:3]=1
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC1=NN2C(N=C(C=C2O)C)=N1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Type
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CUSTOM
|
Details
|
was shaken with 300 ml of dichloromethane and 200 ml of water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the suspension was refluxed for two hours
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Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
Excess phosphorus oxychloride was removed by distillation under normal pressure
|
Type
|
WAIT
|
Details
|
The 40 ml of reddish brown oil left
|
Type
|
CUSTOM
|
Details
|
the organic layer was collected
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was again extracted with 200 ml of fresh dichloromethane
|
Type
|
EXTRACTION
|
Details
|
the combined organic extract
|
Type
|
ADDITION
|
Details
|
was treated with saturated sodium bicarbonate solution until the pH of washings
|
Type
|
WASH
|
Details
|
washed with 100 ml of saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the dried solution was concentrated under reduced pressure to about 30 ml
|
Type
|
CUSTOM
|
Details
|
the concentrate was crystallized
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN2C(N=C(C=C2Cl)C)=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |